Uridine, 5'-amino-5'-deoxy-5,6-dihydro-
Description
Uridine, 5'-amino-5'-deoxy-5,6-dihydro- (hereafter referred to by its systematic name) is a modified nucleoside characterized by:
- 5,6-Dihydro modification: Saturation of the uracil ring at positions 5 and 6, reducing reactivity and altering electronic properties.
This compound serves as the nucleoside core of antifungal agents like FR-900848 and jawsamycin, where it is linked to polyketide-derived cyclopropanated fatty acids . Biosynthetic studies indicate its origin from ribose and aspartate, with cyclopropane rings derived from L-methionine . Its unique structure enables selective inhibition of fungal enzymes like Spt14/Gpi3, critical for glycosylphosphatidylinositol (GPI) biosynthesis .
Properties
CAS No. |
183617-36-9 |
|---|---|
Molecular Formula |
C9H15N3O5 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H15N3O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h4,6-8,14-15H,1-3,10H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
IYVFIRVWUSKDCK-XVFCMESISA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CN)O)O |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CN)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the active ester method, which involves the use of N-t-butoxycarbonyl-glycyl, N-t-butoxycarbonyl-L-phenylalanyl, and N-benzyloxycarbonyl-L-phenylalanyl derivatives . The transformations of 5’-benzamido-5’-deoxy-2’,5’-dimethylsulphonyloxy-derivatives of uridine and 5,6-dihydrouridine in refluxing water are also employed .
Industrial Production Methods
Industrial production methods for Uridine, 5’-amino-5’-deoxy-5,6-dihydro- are not well-documented in the literature. the principles of large-scale nucleoside synthesis, such as the use of protective groups and selective deprotection, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Uridine, 5’-amino-5’-deoxy-5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: Further reduction can modify the uridine structure.
Substitution: The amino group at the 5’ position can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of Uridine, 5’-amino-5’-deoxy-5,6-dihydro- include:
Potassium phthalimide: Used in dioxan for selective transformations.
Aqueous sodium hydroxide: Employed for generating epoxy derivatives.
Major Products
Major products formed from these reactions include:
Scientific Research Applications
Uridine, 5’-amino-5’-deoxy-5,6-dihydro- has several scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex nucleoside analogs.
- Biology : Studied for its role in nucleic acid metabolism and its potential effects on cellular processes.
- Medicine : Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
- Industry : Utilized in the development of nucleoside-based pharmaceuticals and biochemical research tools.
Mechanism of Action
The mechanism of action of Uridine, 5’-amino-5’-deoxy-5,6-dihydro- involves its incorporation into nucleic acids, where it can affect the structure and function of RNA and DNA. The reduction of the 5,6-double bond and the presence of the amino group at the 5’ position can influence the compound’s interactions with enzymes and other molecular targets, potentially leading to alterations in nucleic acid stability and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- The 5,6-dihydro modification is critical for antifungal activity, as seen in FR-900846. Minor changes (e.g., ketone-to-amine substitution) abolish potency .
- 5'-Amino substitution distinguishes the compound from azido or fluorinated analogs, enabling unique interactions with fungal targets like Spt14 .
- DHDAC demonstrates the importance of dihydro modifications in reducing cytotoxicity while maintaining hypomethylating activity .
Key Observations:
- Biosynthetic routes dominate for complex derivatives like FR-900848, while simpler analogs (e.g., azido derivatives) are chemically synthesized .
- The 5'-amino group in the target compound may contribute to metabolic instability unless protected within larger structures (e.g., cyclopropanated fatty acids in FR-900848) .
Mechanism of Action and Target Specificity
Key Observations:
- The antifungal activity of the target compound is structure-dependent : Cyclopropanated fatty acid side chains enhance membrane penetration, while the nucleoside core directly inhibits Spt14 .
- In contrast, DHDAC and 5'-azido derivatives target nucleic acid metabolism, emphasizing the role of substituents in dictating biological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
